N-benzyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-methylbenzenesulfonamide
Overview
Description
N-benzyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-methylbenzenesulfonamide is a complex organic compound that features a benzyl group, an isoquinoline moiety, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-methylbenzenesulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline structure can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the isoquinoline derivative.
Formation of the Benzenesulfonamide Structure: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The isoquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The carbonyl group in the oxoethoxy linkage can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the isoquinoline moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-benzyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with neurotransmitter receptors, while the sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]benzenesulfonamide
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
Uniqueness
N-benzyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isoquinoline and sulfonamide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-benzyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-26(17-20-7-3-2-4-8-20)32(29,30)24-13-11-23(12-14-24)31-19-25(28)27-16-15-21-9-5-6-10-22(21)18-27/h2-14H,15-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDUGGBWRHDVND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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